1-(3-(Methylsulfonyl)phenyl)guanidine
Overview
Description
1-(3-(Methylsulfonyl)phenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfonyl group at the meta position.
Preparation Methods
The synthesis of 1-(3-(Methylsulfonyl)phenyl)guanidine typically involves the reaction of 3-(methylsulfonyl)aniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide, and involves heating the mixture to facilitate the formation of the guanidine group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-(Methylsulfonyl)phenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl guanidines .
Scientific Research Applications
1-(3-(Methylsulfonyl)phenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong interactions with acidic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)phenyl)guanidine can be compared with other guanidine derivatives such as:
1-(3-(Methylsulfonyl)phenyl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.
1-(3-(Methylsulfonyl)phenyl)urea: Contains a urea group, which is less basic compared to guanidine.
3-(Methylsulfonyl)aniline: Lacks the guanidine group, making it less versatile in forming hydrogen bonds.
The uniqueness of this compound lies in its high basicity and ability to form multiple hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-(3-methylsulfonylphenyl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHGUCOQPLRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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